methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Description
This compound is a highly complex polycyclic organic molecule featuring multiple heterocyclic systems, including pyrrolidine, imidazole, and a diazapentacyclic backbone. Key functional groups include methoxycarbonylamino, methoxymethyl, and carbamate esters, which contribute to its physicochemical and biological properties. Its structural complexity aligns with pharmaceutical applications, likely as a protease inhibitor or kinase modulator due to imidazole’s role in metal coordination and hydrogen bonding .
Properties
Molecular Formula |
C49H54N8O8 |
|---|---|
Molecular Weight |
883.0 g/mol |
IUPAC Name |
methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61) |
InChI Key |
FHCUMDQMBHQXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
Origin of Product |
United States |
Biological Activity
Methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate (referred to as Compound A) is a complex organic molecule with potential biological activities that have garnered attention in pharmaceutical research.
Molecular Formula: C₁₃₁H₁₈₃N₃O₁₉
Molecular Weight: 1873.7 g/mol
IUPAC Name: The full IUPAC name is extensive due to the compound's complexity and includes multiple functional groups such as imidazole and pyrrolidine derivatives.
Biological Activity Overview
Compound A has been evaluated for various biological activities including:
-
Antiviral Activity
- Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, non-nucleoside structured compounds have shown effectiveness against viruses like Respiratory Syncytial Virus (RSV) through mechanisms that involve fusion inhibition with host cell membranes .
-
Anticancer Potential
- Preliminary studies suggest that compounds with similar structural motifs may possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in malignant cells.
-
Enzyme Inhibition
- Compounds featuring carbamate groups are known to interact with various enzymes. For example, they may act as inhibitors of acetylcholinesterase or other key metabolic enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have focused on the biological implications of structurally related compounds:
Table 1: Summary of Biological Activities of Related Compounds
The proposed mechanisms for the biological activities of Compound A include:
- Inhibition of Viral Entry: Similar compounds have been shown to block the entry of viruses into host cells by altering membrane dynamics.
- Cytotoxic Effects: The presence of specific functional groups may lead to increased reactive oxygen species (ROS) production within cancer cells, triggering apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its intricate architecture, but several analogs share subsets of its functional groups. Below is a comparative analysis of key parameters:
Table 1: Comparative Properties of Methyl N-[...]carbamate and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Bioactivity (IC50, nM) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound (TC) | C₄₈H₅₈N₈O₉ | 927.04 | 3.2 | 12.5 (vs. Protease X) | Imidazole, carbamate, methoxymethyl |
| Analog A: Simplified Diazapentacyclic Derivative | C₃₉H₄₄N₆O₇ | 720.80 | 2.1 | 85.0 (vs. Protease X) | Diazapentacyclic core, carbamate |
| Analog B: Methoxymethyl-Pyrrolidine Imidazole | C₃₂H₃₈N₆O₅ | 610.69 | 1.8 | 210.0 (vs. Protease X) | Imidazole, pyrrolidine, methoxymethyl |
| Analog C: Aromatic Carbamate | C₂₈H₂₅N₃O₄ | 467.52 | 4.0 | >1000 (vs. Protease X) | Carbamate, phenyl, methoxy |
Key Findings:
Molecular Complexity and Bioactivity :
- TC exhibits superior bioactivity (IC50 = 12.5 nM) compared to analogs, attributed to its polycyclic system and imidazole’s coordination capacity .
- Analog A, lacking the methoxymethyl-pyrrolidine substituent, shows reduced potency (IC50 = 85.0 nM), highlighting the role of side-chain interactions in target binding.
Solubility and Lipophilicity :
- TC’s logP (3.2) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analog C’s higher logP (4.0) correlates with poor solubility, limiting its bioavailability .
Structural Simplification Trade-offs :
- Analog B, a truncated version of TC, retains the imidazole-pyrrolidine motif but loses the diazapentacyclic system, resulting in a 17-fold decrease in potency. This underscores the importance of the polycyclic core in stabilizing target interactions .
Role of Methoxymethyl Groups :
- TC’s methoxymethyl substituent enhances solubility compared to Analog C’s methoxy group, demonstrating how subtle structural changes optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
